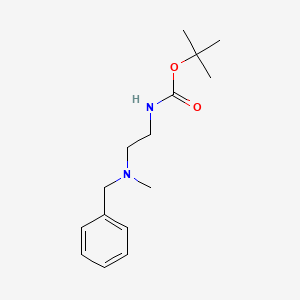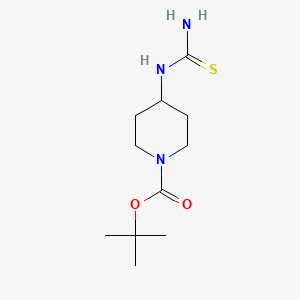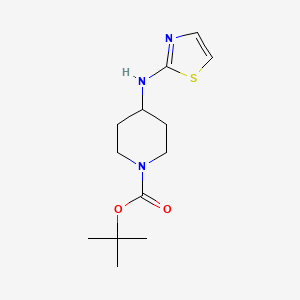![molecular formula C12H11BrN2O2 B3287954 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- CAS No. 849200-64-2](/img/structure/B3287954.png)
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-
Übersicht
Beschreibung
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] depend on the specific application and target of the compound. In studies related to cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In studies related to neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to exhibit antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] in lab experiments is its high potency and selectivity. This compound has been shown to exhibit high potency against various targets, making it a valuable tool for studying the mechanism of action of enzymes and proteins. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
In the future, there are several directions that research on 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] could take. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Another direction is the exploration of this compound's potential as a tool for studying the mechanism of action of enzymes and proteins. Additionally, further research could be conducted to explore the potential of this compound in other scientific fields, such as materials science and catalysis.
Conclusion:
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] is a chemical compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it a valuable tool for studying the mechanism of action of enzymes and proteins. Additionally, this compound has shown potential as a drug candidate for the treatment of various diseases. Further research is needed to fully explore the potential of this compound in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Furthermore, this compound has been used as a tool for studying the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)7-15-8-11(13)14-6-12(15)16/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZKEGMWUIQMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70833928 | |
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70833928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849200-64-2 | |
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70833928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



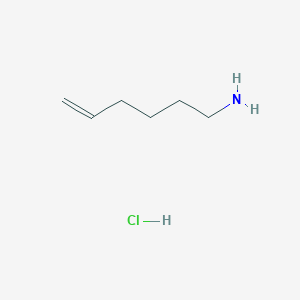
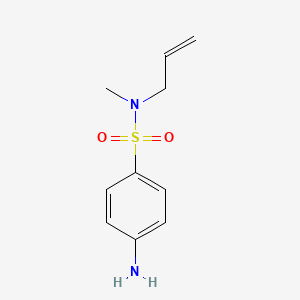
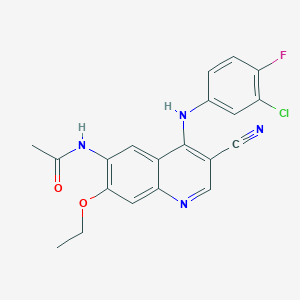
![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)
![3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine](/img/structure/B3287909.png)
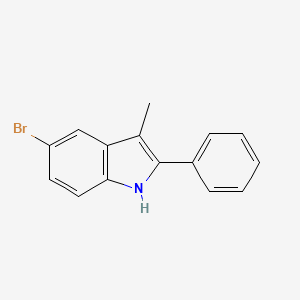
![Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3287924.png)
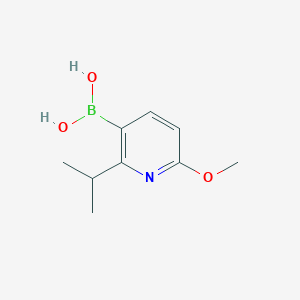

![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)

